molecular formula C9H10N6O B1328133 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1033463-39-6

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1328133
CAS No.: 1033463-39-6
M. Wt: 218.22 g/mol
InChI Key: SMSPFHVYGOWNRF-UHFFFAOYSA-N
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Description

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring substituted with an amino group, a pyridinylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with pyridinecarboxylic acids under acidic conditions. The reaction is usually carried out in a single reactor, where the molar ratio of reagents, temperature, and synthesis duration are carefully controlled to optimize yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The amino and carboxamide groups can also form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-pyridinylmethyl)-1H-1,2,4-triazole-4-carboxamide
  • 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group, in particular, enhances its potential for forming stable complexes with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-amino-1-(pyridin-2-ylmethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-8-7(9(11)16)13-14-15(8)5-6-3-1-2-4-12-6/h1-4H,5,10H2,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSPFHVYGOWNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183367
Record name 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-39-6
Record name 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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